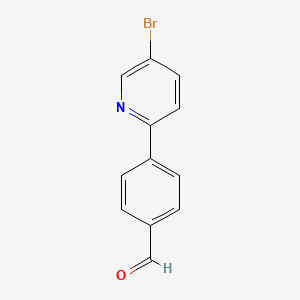

4-(5-Bromopyridin-2-yl)benzaldehyde

Descripción general

Descripción

The compound "4-(5-Bromopyridin-2-yl)benzaldehyde" is a brominated pyridine derivative that is of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated aromatic compounds and their chemical properties, synthesis, and potential applications. These insights can be extrapolated to understand the characteristics of "4-(5-Bromopyridin-2-yl)benzaldehyde".

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves palladium-catalyzed C-H arylation processes, as seen in the synthesis of 5-(7-Bromo-2,1,3-benzothiadiazol-4-yl)-2-thiophenecarboxaldehyde . This method is valued for its efficiency and environmental friendliness. Similarly, the synthesis of "4-(5-Bromopyridin-2-yl)benzaldehyde" could potentially be achieved through such palladium-catalyzed reactions, ensuring high yields and selectivity.

Molecular Structure Analysis

The molecular structure and vibrational wave numbers of related compounds have been characterized using spectroscopic methods and confirmed with X-ray diffraction (XRD) data . Theoretical calculations, such as Density Functional Theory (DFT), can predict geometrical parameters that are in agreement with experimental data. These methods could be applied to "4-(5-Bromopyridin-2-yl)benzaldehyde" to determine its molecular structure and confirm it with spectroscopic evidence.

Chemical Reactions Analysis

Brominated aromatic aldehydes can participate in various chemical reactions, including condensation to form Schiff bases . These reactions are often facilitated by the presence of a bromine atom, which can activate the aromatic ring towards nucleophilic attack. The reactivity of "4-(5-Bromopyridin-2-yl)benzaldehyde" in such reactions would likely be similar, allowing for the synthesis of a range of derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be extensively studied through computational analysis, including NBO, MEP, and HOMO-LUMO evaluations . These analyses provide insights into the electron density distribution, reactivity, and stability of the molecules. For "4-(5-Bromopyridin-2-yl)benzaldehyde", similar studies could predict its reactivity patterns, stability, and potential as a building block in organic synthesis.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Benzaldehydes like 4-(5-Bromopyridin-2-yl)benzaldehyde have been utilized in the synthesis of biologically active compounds. For instance, they are used in preparing hydrazones with potential activity against Candida albicans, demonstrating their relevance in antimicrobial research (Ramadan, 2010).

Fluorescent Reagents

- Compounds such as 4-(5-Bromopyridin-2-yl)benzaldehyde have been developed as fluorescent reagents. They show significant spectral changes upon binding to specific metal ions, like Zn2+, and are useful in detecting these ions in various samples (Lin et al., 2009).

Synthesis of N-Benzyl-β-Hydroxyphenethylamines

- In chemical synthesis, 4-(5-Bromopyridin-2-yl)benzaldehyde derivatives are instrumental in forming N-benzyl-β-hydroxyphenethylamines, which are precursors for other compounds like tetrahydroisoquinolines (Moshkin & Sosnovskikh, 2013).

Magnetic Properties in Metal Clusters

- In the field of inorganic chemistry, derivatives of 4-(5-Bromopyridin-2-yl)benzaldehyde are used in synthesizing metal clusters with interesting magnetic properties, such as in cobalt and nickel clusters (Zhang et al., 2013).

Antimicrobial Activities of Substituted Compounds

- The compound's derivatives have been synthesized and tested for antimicrobial activities, highlighting its importance in the development of new antimicrobial agents (Senbagam et al., 2016).

Optoelectronic Applications

- Derivatives of 4-(5-Bromopyridin-2-yl)benzaldehyde are used in creating π-conjugated molecules for optoelectronic applications, demonstrating its significance in material science and electronics (Dall’Agnese et al., 2017).

Suzuki-Miyaura Coupling Reactions

- In organic synthesis, this compound is involved in Suzuki–Miyaura coupling reactions, crucial for creating complex organic molecules (McMillan et al., 2007).

Development of Novel Therapeutics

- Research involving 4-(5-Bromopyridin-2-yl)benzaldehyde derivatives contributes to drug discovery and the development of novel therapeutic agents, as seen in the synthesis of intermediates for drug discovery (Li et al., 2012).

Catalysis in Asymmetric Epoxidation

- The compound's derivatives are used as catalysts in asymmetric epoxidation, an important reaction in organic synthesis (Page et al., 2006).

Safety And Hazards

Propiedades

IUPAC Name |

4-(5-bromopyridin-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-11-5-6-12(14-7-11)10-3-1-9(8-15)2-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDXYVUTWWHVKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474392 | |

| Record name | 4-(5-bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(5-Bromopyridin-2-yl)benzaldehyde | |

CAS RN |

910547-57-8 | |

| Record name | 4-(5-bromopyridin-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[b]thiophen-5-yl)ethanone](/img/structure/B1339956.png)

![3-Hydrazinyl-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B1339958.png)